molecular formula C7H8BN3O2S B14868975 2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid

2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid

Cat. No.: B14868975
M. Wt: 209.04 g/mol
InChI Key: GJRLWYSTNMXMGA-UHFFFAOYSA-N
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Description

2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid is a heterocyclic compound that contains both pyrazole and thiazole rings, which are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid typically involves the reaction of 3-methyl-1H-pyrazole with thiazole-4-boronic acid under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and reduced waste. These methods often utilize metal-free processes to construct the heterocyclic rings efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid is unique due to the combination of pyrazole and thiazole rings, which provides a distinct set of chemical properties and reactivity. This dual-ring structure enhances its potential for diverse applications in various scientific fields .

Properties

Molecular Formula

C7H8BN3O2S

Molecular Weight

209.04 g/mol

IUPAC Name

[2-(3-methylpyrazol-1-yl)-1,3-thiazol-4-yl]boronic acid

InChI

InChI=1S/C7H8BN3O2S/c1-5-2-3-11(10-5)7-9-6(4-14-7)8(12)13/h2-4,12-13H,1H3

InChI Key

GJRLWYSTNMXMGA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CSC(=N1)N2C=CC(=N2)C)(O)O

Origin of Product

United States

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